(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
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Overview
Description
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety, a nitrothiophene group, and a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone, followed by methylation and methoxylation to introduce the 3-methyl and 6-methoxy groups, respectively.
Synthesis of the Nitrothiophene Moiety: This involves nitration of thiophene, followed by functionalization to introduce the carboxamide group.
Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole derivative with the nitrothiophene derivative under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The methoxy and methyl groups on the benzo[d]thiazole ring can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide may exhibit biological activity, making it a candidate for drug development. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent could be explored through various biological assays.
Industry
In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism by which (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the benzo[d]thiazole moiety might interact with biological macromolecules through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide: Lacks the 3-methyl group.
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide: Has a chlorine atom instead of a nitro group.
Uniqueness
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is unique due to the specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c1-16-9-4-3-8(21-2)7-11(9)23-14(16)15-13(18)10-5-6-12(22-10)17(19)20/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXRUNJXAFQTJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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